molecular formula C16H15NO B1266896 5-(Benzyloxy)-1-methyl-1h-indole CAS No. 2439-68-1

5-(Benzyloxy)-1-methyl-1h-indole

Cat. No. B1266896
CAS RN: 2439-68-1
M. Wt: 237.3 g/mol
InChI Key: JMFZKYABNMMQHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Benzyloxy)-1-methyl-1H-indole derivatives typically involves multi-step reactions starting from basic aromatic compounds. For example, one reported synthesis route involves the benzylation, reduction, bromination, and the Bischler-Möhlau synthesis starting from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one, demonstrating the compound's accessibility through relatively straightforward chemical transformations that are suitable for industrial preparation due to their low cost, mild conditions, and high yield (L. Zuo, 2014).

Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)-1-methyl-1H-indole and its derivatives can exhibit interesting geometrical and electronic characteristics. For instance, derivatives with additional substituents on the indole framework have been analyzed to reveal how these groups influence the molecule's conformation and electronic properties. The benzyl group, for example, can adopt specific geometrical orientations relative to the indole ring, which can affect the molecule's reactivity and interactions with other chemical entities (Gustavo Pozza Silveira, A. Oliver, B. Noll, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approach : 5-Benzyloxy-1-methyl-1H-indole derivatives have been synthesized through various chemical processes. For instance, 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole was created using benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, noted for its industrial applicability due to low cost, mild conditions, minimal side reactions, and high yield (Zuo, 2014).
  • Nucleophilic Reactivities : The nucleophilic reactivities of various indoles, including 5-(Benzyloxy)-1-methyl-1H-indole, have been investigated, highlighting their interactions with different benzhydryl cations and providing insights into their chemical behavior (Lakhdar et al., 2006).

Antioxidant and Antimicrobial Properties

  • Antioxidant Activities : Certain derivatives, such as 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione, have demonstrated significant antioxidant activities, including scavenging of DPPH and superoxide radicals, and lipid peroxidation inhibition effects (Baytas et al., 2012).
  • Antimicrobial Evaluation : Some 5-(Benzyloxy)-1-methyl-1H-indole derivatives have shown antimicrobial activities, with compounds containing 1,2,4-triazole-5(4H)-thione moiety demonstrating slight activity against various microorganisms (Baytas et al., 2012).

Potential Therapeutic Applications

  • Antitumor and Anticancer Properties : Several studies have explored the antitumor and anticancer properties of 5-(Benzyloxy)-1-methyl-1H-indole derivatives. For example, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles were found to be a promising class of antineoplastic agents (Nguyen et al., 1990). Similarly, novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles showed significant antiproliferative activity against various cancer cell lines (Wang et al., 2012).

properties

IUPAC Name

1-methyl-5-phenylmethoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-17-10-9-14-11-15(7-8-16(14)17)18-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFZKYABNMMQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293357
Record name 5-(benzyloxy)-1-methyl-1h-indole
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Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-1-methyl-1h-indole

CAS RN

2439-68-1
Record name 1-Methyl-5-(phenylmethoxy)-1H-indole
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Record name 2439-68-1
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Record name 5-(benzyloxy)-1-methyl-1h-indole
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Record name N-METHYL-5-BENZYLOXYINDOLE
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Synthesis routes and methods I

Procedure details

5-(Benzyloxy)-1H-indole (300 mg, 1.34 mmol) was dissolved in anhydrous DMF under an atmosphere of argon and cooled in a water bath. Sodium hydride (60% dispersion in mineral oil, 64.5 mg, 1.61 mmol) was added, and the mixture was stirred for 30 min. Iodomethane (247.9 mg, 1.75 mmol) was added and stirring was continued for 12 h at 40° C. The mixture was cooled to rt, 10 drops of water were added, and the reaction mixture was concentrated under reduced pressure. The residue was taken up in water and was extracted with EtOAc (2×). Purification by silica gel flash chromatography (EtOAc/hexane (v/v)=1:7) gave 254 mg (80%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3): δ 3.78 (s, 3H), 5.11 (s, 2H), 6.40 (br, 1H), 6.94 (d, 1H), 7.00 (s, 1H), 7.17 (s, 1H), 7.20-7.48 (m, 6H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
64.5 mg
Type
reactant
Reaction Step Two
Quantity
247.9 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

5-benzyloxyindole (2.00 g, 8.96 mmol) was dissolved in DMF (20 mL) and the solution cooled in ice. Sodium hydride (60% oil dispersion, 1.2 equivalent, 10.7 mmol, 0.43 g) was added and the mixture stirred for 30 min. Iodomethane (1.2 equivalent, 10.7 mmol, 0.67 mL) was added and the reaction stirred at room temperature overnight. The reaction was then poured into water (150 mL) and the precipitated solid collected by filtration. After washing with water and drying, 5-benzyloxy-1-methylindole (1.913 g, 90% yield) was obtained as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-benzyloxyindole (2.00 g, 8.96 mmol) was dissolved in DMF (20 mL) and the solution cooled in ice. Sodium hydride (60% oil dispersion, 1.2 equivalent, 10.7 mmol, 0.43 g) was added and the mixture stirred for 30 min. lodomethane (1.2 equivalent, 10.7 mmol, 0.67 mL) was added and the reaction stirred at room temperature overnight. The reaction was then poured into water (150 mL) and the precipitated solid collected by filtration. After washing with water and drying, 5-benzyloxy-1-methylindole (1.913 g, 90% yield) was obtained as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Igarashi, H Inami, H Hara, M Fujii… - Chemical and …, 2000 - jstage.jst.go.jp
… The organic layer was washed with water and brine, dried and concentrated to give 5-benzyloxy-1-methyl-1H—indole (4.06 g). To a solution of l-benzoylpyrrolidine (1.05 g, 6.0 mmol) in …
Number of citations: 11 www.jstage.jst.go.jp
H ORITAN, T MASE - 2000 - jlc.jst.go.jp
… and brine, dried and concentrated to give 5-benzyloxy-1-methyl-1H-indole (4.06 g). To a … min at this temperature, then the crude 5-benzyloxy-1-methyl-1Hindole (1.42 g) in 4ml of 1,2-…
Number of citations: 0 jlc.jst.go.jp
Y Zhang, W Yan, Y Wang, Z Weng - Organic Letters, 2017 - ACS Publications
An efficient copper-catalyzed synthesis of indol-3-yl α-(difluoromethyl)-α-(trifluoromethyl)carbinols is developed. The reaction proceeds in good to excellent yields through a Friedel–…
Number of citations: 20 pubs.acs.org
M Pareek - 2017 - search.proquest.com
Die vorliegende Arbeit fokussiert sich auf die Aktivierung von Interelementbindungen der Elemente Bor, Silicium und Zinn. Der erste Teil dieser Arbeit beschreibt die Aktivierung von …
Number of citations: 5 search.proquest.com
M Pareek - 2017 - depositonce.tu-berlin.de
This thesis focuses on the activation of interelement bonds of boron, silicon and tin. The first part of this thesis describes the activation of the diboron bonds via oxidative addition of boron…
Number of citations: 2 depositonce.tu-berlin.de
M Carmo Carreiras, E Mendes… - Current topics in …, 2013 - ingentaconnect.com
Alzheimerβs disease (AD) is a multifactorial neurodegenerative disorder with several target proteins contributing to its aetiology. Pathological, genetic, biochemical, and modeling …
Number of citations: 240 www.ingentaconnect.com
J Zhang, W Xu, W Zhuang, X Chen… - The Journal of …, 2023 - ACS Publications
A rhodaelectro-catalyzed C2–H selectively decarboxylative alkenylation of 3-carboxy-1H-indoles employing electricity as the traceless terminal oxidant has been accomplished. The …
Number of citations: 3 pubs.acs.org

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